
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95%, also known as 6-CMPF, is a widely used chemical compound in scientific research. It is a derivative of phenol, and has been widely used in the synthesis of various organic compounds. 6-CMPF has been studied extensively for its ability to act as a catalyst in various reactions, as well as its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of polymers, which have potential applications in the fields of medicine and biochemistry. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel drugs, such as antifungal agents and antibiotics.
Mechanism of Action
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% acts as a catalyst in various reactions. It is believed to act by forming a complex with the reactants, which increases the rate of the reaction. This complex then decomposes, releasing the products of the reaction.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial properties, and has been used in the synthesis of various antibiotics and antifungal agents. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory properties, and has been used in the synthesis of various anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% in lab experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of various organic compounds in a shorter amount of time. However, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not without its limitations. It is not very soluble in water, and therefore must be used in an alkaline medium. In addition, 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is not very stable, and therefore must be stored in a cool, dry place.
Future Directions
The potential future directions for 6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% include further research into its potential applications in the fields of medicine and biochemistry. In particular, further research into its potential as a catalyst in the synthesis of novel drugs and polymers is warranted. In addition, further research into its potential biochemical and physiological effects is also necessary. Lastly, further research into its potential as an antimicrobial agent is also warranted.
Synthesis Methods
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxyphenol with formaldehyde in an alkaline medium. The second step involves the reaction of the resulting 2-chloro-5-methoxy-2-formylphenol with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction yields a product with a purity of 95%.
properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-10-5-6-13(15)12(7-10)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJARBJCQIQMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685261 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261919-25-8 |
Source


|
| Record name | 2'-Chloro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

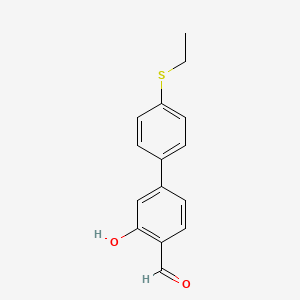

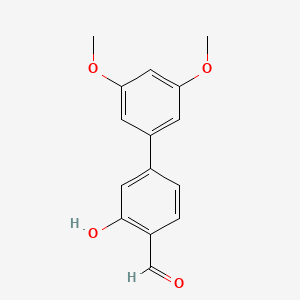
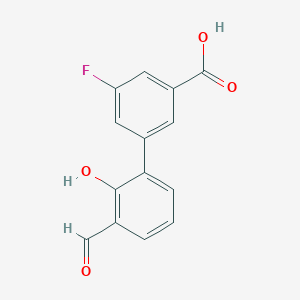
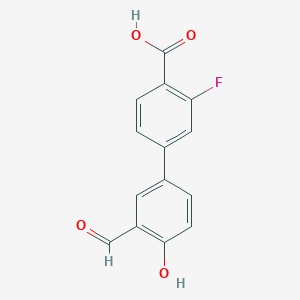


![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)



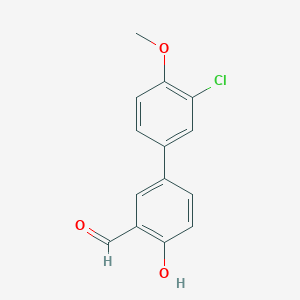
![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
